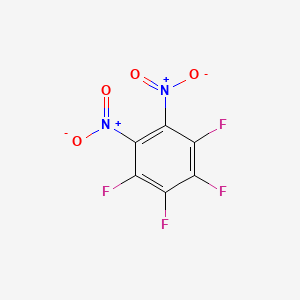

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene

描述

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene is a highly substituted aromatic compound characterized by four fluorine atoms and two nitro groups positioned at the 1,2,3,4- and 5,6-positions, respectively. Its synthesis was significantly improved by Heaton et al. (1997), who developed efficient methods for its preparation via selective halogenation and nitration of polyhalogenated benzene precursors . The compound’s electron-deficient aromatic ring, due to the strong electron-withdrawing effects of fluorine and nitro groups, renders it highly reactive toward nucleophilic aromatic substitution (NAS) and cross-coupling reactions. This reactivity profile has enabled its use as a precursor for synthesizing tetrafluorobenzheterocycles (e.g., benzimidazoles and benzofuroxans) and as a ligand in non-metallic halogen-bonded catalysts for organic transformations .

属性

CAS 编号 |

16582-87-9 |

|---|---|

分子式 |

C6F4N2O4 |

分子量 |

240.07 g/mol |

IUPAC 名称 |

1,2,3,4-tetrafluoro-5,6-dinitrobenzene |

InChI |

InChI=1S/C6F4N2O4/c7-1-2(8)4(10)6(12(15)16)5(3(1)9)11(13)14 |

InChI 键 |

UADCAFDKRQVDJM-UHFFFAOYSA-N |

规范 SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

准备方法

合成路线和反应条件: 1,2,3,4-四氟-5,6-二硝基苯的合成通常涉及四氟苯衍生物的硝化。 一种常见的方法包括使用过氧三氟乙酸将硝基引入四氟苯结构中 。 另一种方法涉及五氟硝基苯的胺化,然后进行硝化 .

工业生产方法: 该化合物的工业生产可能涉及将实验室合成方法扩大规模。 控制反应条件,如温度、压力和催化剂的使用,可以提高产率和效率。 薄层色谱监测和“干柱”色谱等技术用于确保最终产品的纯度 .

化学反应分析

科学研究应用

1,2,3,4-四氟-5,6-二硝基苯在科学研究中有多种应用:

化学: 用作合成其他氟化化合物和杂环的中间体.

生物学: 其衍生物因其潜在的生物活性而受到研究,包括杀真菌活性.

医学: 目前正在进行研究,以探索其作为药物中间体的潜力。

工业: 用于生产先进材料和特种化学品.

作用机制

1,2,3,4-四氟-5,6-二硝基苯的作用机制涉及其对亲核试剂和亲电试剂的反应性。 电子吸电子硝基和氟原子的存在影响了其化学行为:

亲核芳香取代: 该化合物在亲核攻击期间形成迈斯纳复合物,导致氟原子的取代.

亲电芳香取代: 硝基稳定了中间体苯正离子,促进了取代反应.

相似化合物的比较

1,2-Diiodotetrafluorobenzene (C₆F₄I₂)

- Structure : Contains iodine at the 5,6-positions instead of nitro groups.

- Reactivity: Iodine acts as a superior leaving group in cross-coupling reactions. For example, it undergoes Sonogashira coupling with alkynes to form pyridylethynyl derivatives (e.g., L2 in ), which are pivotal in catalysis .

- Applications : Serves as a precursor for ligands in halogen-bonded catalysts and functional materials .

1,2-Dibromo-3,4,5,6-tetrafluorobenzene (C₆Br₂F₄)

- Structure : Bromine replaces nitro groups at the 1,2-positions.

- Reactivity: Bromine’s moderate leaving-group ability facilitates substitutions under milder conditions compared to iodine.

Nitro-Substituted Analogues

1,2,3,4-Tetrachloro-5,6-dinitrobenzene (C₆Cl₄N₂O₄)

- Structure : Chlorine atoms replace fluorine at the 1,2,3,4-positions.

- Reactivity : Chlorine’s electron-withdrawing effect enhances ring deactivation, similar to fluorine, but with reduced electronegativity. This compound is synthesized via superacid-mediated nitration and is analyzed via reverse-phase HPLC .

- Applications : Primarily used in research as a nitration product or intermediate .

Silyl-Functionalized Tetrafluorobenzenes

1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene (C₁₂H₁₈F₄Si₂)

- Structure : Trimethylsilyl groups at the 1,4-positions introduce steric bulk.

- Reactivity: The silyl groups enhance solubility in nonpolar solvents and stabilize charge-separated intermediates. Synthesized via lithium-halogen exchange followed by silylation .

- Applications: Explored in organometallic chemistry and as a building block for silicon-based materials .

Heterocyclic Derivatives

5,6,7,8-Tetrafluorobenzo-1,4-dioxane (C₈H₄F₄O₂)

- Structure : A dioxane ring fused to the fluorinated benzene core.

- Reactivity: The bicyclic structure alters electronic properties, reducing NAS reactivity compared to monocyclic analogues.

- Applications: Limited data available, but fluorinated benzodioxanes are often explored in medicinal chemistry for their metabolic stability .

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : Fluorine and nitro groups synergistically deactivate the aromatic ring, directing substitutions to meta/para positions in NAS reactions .

- Catalytic Applications: 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene-derived ligands enable three-center halogen bonding, facilitating non-metallic catalysis in Mukaiyama–Mannich reactions .

- Comparative Reactivity : Iodine in 1,2-diiodotetrafluorobenzene enhances catalytic utility, while chlorine in tetrachloro-dinitrobenzene offers cost-effective alternatives for nitration studies .

生物活性

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene (TFDNB) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFDNB, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

TFDNB is characterized by the presence of four fluorine atoms and two nitro groups on a benzene ring. The electron-withdrawing nature of the fluorine and nitro groups enhances its reactivity towards nucleophiles, making it a candidate for various chemical and biological interactions.

The biological activity of TFDNB is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : TFDNB has been shown to inhibit specific enzymes by modifying active sites through electrophilic attack.

- Protein Interactions : The compound's high reactivity allows it to interact with various proteins, potentially altering their functions.

Biological Effects

Studies have indicated that TFDNB exhibits several biological effects:

- Cytotoxicity : Research has demonstrated that TFDNB can induce cytotoxic effects in various cell lines. For instance, it has been shown to affect cell viability in cancer cell lines through mechanisms involving oxidative stress and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that TFDNB may possess antimicrobial properties. Its derivatives have been evaluated for their efficacy against different bacterial strains, showing promising results in inhibiting growth .

Case Studies

Several studies have investigated the biological implications of TFDNB:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of TFDNB on human liver cancer cells (HepG2). Results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 25 µM after 24 hours of exposure. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis .

- Antimicrobial Evaluation : Another study explored the antimicrobial activity of TFDNB derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL, indicating significant antibacterial potential.

Data Summary

| Study Focus | Cell Line/Organism | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Cytotoxicity | HepG2 (human liver cancer) | Decreased viability | 25 µM |

| Antimicrobial Activity | S. aureus, E. coli | Inhibition of bacterial growth | 12.5 - 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。